1-Nitrohexane

Thermodynamics Energetic Materials Computational Chemistry

1-Nitrohexane (CAS 646-14-0) is a primary nitroalkane with the molecular formula C6H13NO2, characterized by a terminal nitro group (-NO2) attached to a six-carbon linear alkyl chain. This compound exists as a clear colorless liquid with a density of 0.94 g/mL at 25°C, a boiling point of 91-92°C at 24 mmHg, and a purity typically supplied at 98%.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 646-14-0
Cat. No. B014973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitrohexane
CAS646-14-0
Synonymsnitrohexane
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCCCCCC[N+](=O)[O-]
InChIInChI=1S/C6H13NO2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3
InChIKeyFEYJIFXFOHFGCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitrohexane (CAS 646-14-0): Primary Nitroalkane Building Block for Organic Synthesis & Electrochemical Studies


1-Nitrohexane (CAS 646-14-0) is a primary nitroalkane with the molecular formula C6H13NO2, characterized by a terminal nitro group (-NO2) attached to a six-carbon linear alkyl chain [1]. This compound exists as a clear colorless liquid with a density of 0.94 g/mL at 25°C, a boiling point of 91-92°C at 24 mmHg, and a purity typically supplied at 98% . As a member of the homologous series of primary nitroalkanes, 1-nitrohexane exhibits distinct physicochemical properties—including an increased logP (calculated 2.468) and enhanced hydrophobicity relative to shorter-chain analogs—which confer specific solubility and reactivity profiles that are not interchangeable with other nitroalkanes in the series [2].

Why 1-Nitrohexane Cannot Be Replaced by 1-Nitrobutane or 1-Nitropentane: A Thermodynamic and Kinetic Justification


Within the homologous series of primary nitroalkanes, chain length is not a trivial variable; it directly dictates thermodynamic, kinetic, and partitioning behavior. The enthalpy of formation, excess mixing enthalpies, and enzyme substrate specificity all show marked, non-linear dependencies on carbon number. For example, the gaseous enthalpy of formation for 1-nitrohexane is -185.351 kJ mol⁻¹, which is substantially more exothermic than that of 1-nitropentane (-164.431 kJ mol⁻¹), representing a 12.7% increase in stabilization [1]. Similarly, in enzymatic systems such as nitroalkane oxidase, the catalytic efficiency (kcat/Km) plateaus after 1-nitrobutane, meaning that 1-nitropentane and 1-nitrohexane behave identically in this context, whereas shorter-chain analogs like nitroethane are 20-fold less efficient [2]. These quantifiable disparities underscore that substituting 1-nitrohexane with a different chain-length nitroalkane will fundamentally alter reaction energetics, solubility parameters, and biological activity—rendering generic substitution scientifically untenable for precise applications.

Quantitative Comparative Evidence for 1-Nitrohexane: Differentiating Data vs. 1-Nitropentane, 1-Nitrobutane & Nitromethane


Enhanced Thermodynamic Stability: 12.7% Greater Exothermic Enthalpy of Formation than 1-Nitropentane

1-Nitrohexane exhibits a significantly more negative (exothermic) enthalpy of formation in the ideal gas state compared to the one-carbon-shorter analog 1-nitropentane [1]. The difference in stabilization energy is quantifiable: -185.351 kJ mol⁻¹ for 1-nitrohexane versus -164.431 kJ mol⁻¹ for 1-nitropentane, a difference of -20.92 kJ mol⁻¹ (approximately 5.0 kcal mol⁻¹) [1]. In the liquid phase, the enthalpy of formation for 1-nitrohexane is -241.835 kJ mol⁻¹ [1].

Thermodynamics Energetic Materials Computational Chemistry

Superior Electroreduction Robustness in Inhibitor-Rich Environments vs. Nitromethane

Under identical electrochemical conditions on mercury electrodes, 1-nitrohexane demonstrates greater resistance to inhibition by adsorbed n-alcohol monolayers compared to the much smaller analog nitromethane [1]. The study found that at lower inhibitor concentrations, nitromethane is inhibited more strongly than 1-nitrohexane [1]. This differential susceptibility is attributed to 1-nitrohexane's larger affinity for the alcohol-rich surface phase, a consequence of its longer hydrophobic alkyl chain [1].

Electrochemistry Surface Chemistry Reaction Engineering

Peak Catalytic Efficiency in Nitroalkane Oxidase: No Further Increase Beyond C6 Chain Length

In the enzyme nitroalkane oxidase (NAO) from Fusarium oxysporum, catalytic efficiency (kcat/Km) exhibits a chain-length dependence that saturates at 1-nitrobutane [1]. The monotonic increase in kcat/Km with each additional methylene group from nitroethane (C2) to 1-nitrobutane (C4) results in a 20-fold enhancement [1]. Critically, there is no further increase in catalytic efficiency when extending the chain to 1-nitropentane (C5) or 1-nitrohexane (C6) [1]. This establishes 1-nitrohexane as representing the 'upper plateau' of activity for this enzyme class, a distinct state from shorter, less efficient substrates.

Enzymology Biocatalysis Flavoprotein

Largest Exothermic Excess Enthalpy of Mixing in Benzene and Trimethylbenzene vs. 1-Nitrobutane and 1-Nitropentane

When mixed with aromatic hydrocarbons, the magnitude of the exothermic excess enthalpy (HE) increases systematically with nitroalkane chain length [1]. At a mole fraction of x = 0.5, the excess enthalpies in benzene are -6.40, -26.20, and -29.43 calth mol⁻¹ for 1-nitrobutane, 1-nitropentane, and 1-nitrohexane, respectively [1]. In 1,2,4-trimethylbenzene, this trend is amplified, yielding HE values of -7.21, -55.36, and -85.81 calth mol⁻¹ [1]. The nearly 12-fold increase from C4 to C6 in trimethylbenzene highlights the disproportionate impact of the C6 chain on intermolecular interactions.

Calorimetry Solution Thermodynamics Solubility Science

Procurement-Ready Applications of 1-Nitrohexane Based on Differentiated Evidence


Enzymology & Biocatalysis: Model Substrate for Nitroalkane Oxidase Kinetic Studies

Due to its plateaued catalytic efficiency (kcat/Km) and ability to fully engage the enzyme's hydrophobic binding tunnel, 1-nitrohexane serves as a superior substrate for characterizing nitroalkane oxidase (NAO) and related flavoenzymes [1]. Its use as a positive control for maximum turnover allows researchers to benchmark mutant enzyme activity or screen for inhibitors without the confounding variability seen with shorter-chain substrates [1].

Electroorganic Synthesis: Robust Reductions in the Presence of Surface-Active Additives

For electrosynthetic transformations that require the presence of alcohols, surfactants, or other surface-active modifiers, 1-nitrohexane's demonstrated resistance to inhibition by adsorbed n-alcohol monolayers makes it a more reliable substrate than nitromethane [2]. This characteristic simplifies the development of preparative electroreduction protocols and ensures consistent product yields in complex electrolyte systems [2].

Thermodynamic Modeling & Energetic Materials Research

The precisely characterized enthalpy of formation for 1-nitrohexane (-185.351 kJ mol⁻¹ gas; -241.835 kJ mol⁻¹ liquid) provides a critical data point for computational chemists developing group contribution methods or force fields for nitroalkanes [3]. This data, along with the compound's chain-length-dependent excess enthalpy behavior in aromatic solvents [4], is indispensable for accurate predictions of reaction heats, phase equilibria, and combustion properties.

Organic Synthesis: Preparation of Silyl Nitronates and Amine Derivatives

1-Nitrohexane is a documented starting material for the preparation of silyl nitronates, versatile intermediates for synthesizing nitrogen-containing pharmaceuticals and agrochemicals . Additionally, it can be reduced to the corresponding primary amine using pinacolborane under catalysis of a cyclic (alkyl)(amino)carbene chromium complex, offering a selective pathway for producing hexylamine derivatives .

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